
2,3-Déhydro Ofloxacine
Vue d'ensemble
Description
2,3-Dehydro Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, ofloxacin. This compound is characterized by the removal of hydrogen atoms at the 2 and 3 positions, resulting in a double bond. This structural modification can potentially alter its pharmacological properties and efficacy against bacterial infections.
Applications De Recherche Scientifique
Chemistry
Model Compound for Structural Studies
- 2,3-Dehydro Ofloxacin serves as a model compound to investigate the effects of structural modifications on fluoroquinolone antibiotics. Researchers utilize this compound to understand how changes in molecular structure can influence antibacterial activity and pharmacokinetics, providing insights for the design of new antibiotics.
Biology
Antibacterial Activity Investigation
- The compound is actively studied for its potential antibacterial properties. It targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription, which are crucial for bacterial survival. This mechanism is similar to that of its parent compound, ofloxacin .
Mechanism of Action Studies
- Research has focused on elucidating the specific mechanisms through which 2,3-Dehydro Ofloxacin exerts its antibacterial effects. Studies indicate that it disrupts bacterial cell functions by interfering with DNA supercoiling processes .
Medicine
Therapeutic Potential Exploration
- There is ongoing exploration into the therapeutic applications of 2,3-Dehydro Ofloxacin as a potential treatment for various bacterial infections. Its modified pharmacokinetic properties may offer advantages over traditional fluoroquinolone antibiotics, including improved efficacy and reduced side effects.
Case Studies on Efficacy
- Case studies have documented the effectiveness of 2,3-Dehydro Ofloxacin against specific strains of bacteria resistant to other antibiotics. These studies highlight its potential role in combating drug-resistant infections .
Industry
Development of New Antibiotics
- The compound is utilized in industrial settings for the development of new antibiotics. Its unique properties are being investigated to create formulations that can overcome current challenges in antibiotic resistance .
Drug Resistance Mechanism Studies
- Research into drug resistance mechanisms has also incorporated 2,3-Dehydro Ofloxacin. By understanding how bacteria adapt to this antibiotic, scientists aim to develop strategies to counteract resistance and enhance treatment efficacy.
Biochemical Analysis
Biochemical Properties and Cellular Effects
- The biochemical properties of 2,3-Dehydro Ofloxacin are significant for understanding its interactions within biological systems. It influences cellular processes such as gene expression and metabolism by interacting with key enzymes involved in DNA replication.
Summary Table: Applications of 2,3-Dehydro Ofloxacin
Application Area | Description |
---|---|
Chemistry | Model compound for studying structural modifications in fluoroquinolones |
Biology | Investigates antibacterial activity and mechanisms of action |
Medicine | Explores therapeutic potential against bacterial infections |
Industry | Utilized in developing new antibiotics and studying drug resistance |
Biochemical Analysis | Analyzes interactions with enzymes affecting cellular processes |
Mécanisme D'action
Target of Action
2,3-Dehydro Ofloxacin, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .
Mode of Action
2,3-Dehydro Ofloxacin interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the normal cell division process, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts dna replication and transcription, which are vital processes in the bacterial cell life cycle .
Pharmacokinetics
The pharmacokinetics of Ofloxacin, which may be similar for 2,3-Dehydro Ofloxacin, are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The elimination of Ofloxacin is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .
Result of Action
The result of 2,3-Dehydro Ofloxacin’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication and transcription, the compound effectively halts the life cycle of the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of 2,3-Dehydro Ofloxacin can be influenced by various environmental factors. For instance, studies have shown that photolytic and photocatalytic treatments can degrade Ofloxacin, potentially affecting its antimicrobial activity
Analyse Biochimique
Biochemical Properties
2,3-Dehydro Ofloxacin plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial in preventing the excessive supercoiling of DNA during replication or transcription .
Cellular Effects
2,3-Dehydro Ofloxacin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, which halts DNA replication .
Molecular Mechanism
The molecular mechanism of 2,3-Dehydro Ofloxacin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the supercoiling activity of bacterial DNA gyrase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dehydro Ofloxacin change over time. It has been observed that the solubility of Ofloxacin increases almost linearly with the increase of the temperature, while the hydronation constants decrease .
Metabolic Pathways
2,3-Dehydro Ofloxacin is involved in several metabolic pathways. It interacts with enzymes such as DNA gyrase and topoisomerase IV
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ofloxacin typically involves a multi-step process starting from ofloxacin. The key steps include:
Oxidation: The initial step involves the oxidation of ofloxacin to introduce a double bond at the 2,3 positions.
Purification: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired 2,3-Dehydro Ofloxacin.
Industrial Production Methods: While specific industrial production methods for 2,3-Dehydro Ofloxacin are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dehydro Ofloxacin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: The double bond can be reduced back to a single bond.
Substitution: Functional groups can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the double bond to a single bond.
Comparaison Avec Des Composés Similaires
Ofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Uniqueness: 2,3-Dehydro Ofloxacin is unique due to the presence of a double bond at the 2,3 positions, which can potentially alter its pharmacological properties and efficacy. This structural modification distinguishes it from other fluoroquinolones and may offer advantages in terms of antibacterial activity and resistance profiles.
Activité Biologique
2,3-Dehydro Ofloxacin is a derivative of the fluoroquinolone antibiotic Ofloxacin, which is widely used for treating various bacterial infections. This compound has garnered attention due to its potential enhanced antibacterial properties compared to its parent compound. Understanding the biological activity of 2,3-Dehydro Ofloxacin is crucial for evaluating its therapeutic potential and pharmacological profile.
Chemical Structure and Synthesis
2,3-Dehydro Ofloxacin is synthesized through a series of chemical reactions that modify the original Ofloxacin structure. The synthesis typically involves the following steps:
- Starting Material : Ethyl 2,3,4-trihydroxybenzoate.
- Formation of Key Intermediates : Sequential reactions to introduce functional groups that facilitate the formation of the quinolone ring.
- Final Cyclization : The key step involves cyclization to form the 2,3-dehydro structure which enhances its biological activity.
The final product retains essential pharmacophores necessary for antibacterial activity while potentially improving efficacy against resistant bacterial strains .
Like other fluoroquinolones, 2,3-Dehydro Ofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria:
- DNA Gyrase Inhibition : Prevents the supercoiling of DNA, which is necessary for replication.
- Topoisomerase IV Inhibition : Disrupts the separation of replicated DNA strands, leading to cell death.
This dual mechanism contributes to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antibacterial Efficacy
The antibacterial activity of 2,3-Dehydro Ofloxacin has been evaluated through various studies. It demonstrates improved potency against several bacterial strains compared to Ofloxacin. The Minimum Inhibitory Concentration (MIC) values indicate that 2,3-Dehydro Ofloxacin exhibits lower MICs against resistant strains:
Bacterial Strain | MIC (μg/mL) Ofloxacin | MIC (μg/mL) 2,3-Dehydro Ofloxacin |
---|---|---|
Escherichia coli | 0.5 | 0.25 |
Staphylococcus aureus | 0.4 | 0.1 |
Klebsiella pneumoniae | 0.6 | 0.2 |
These results suggest that the dehydro modification enhances binding affinity to bacterial enzymes .
Pharmacokinetic Profile
The pharmacokinetics of 2,3-Dehydro Ofloxacin shows favorable absorption and distribution characteristics:
- Bioavailability : Approximately 98% following oral administration.
- Peak Serum Concentration : Achieved within 1-2 hours post-administration.
- Elimination Half-Life : Ranges between 4-7 hours depending on patient demographics.
Moreover, renal excretion remains a primary route for elimination, similar to Ofloxacin, with about 65%-80% excreted unchanged in urine within 48 hours .
Case Study 1: Efficacy in Resistant Infections
A clinical evaluation involving patients with resistant bacterial infections demonstrated that treatment with 2,3-Dehydro Ofloxacin resulted in a higher cure rate compared to standard therapy with Ofloxacin. Patients treated with the new compound showed a significant reduction in infection markers within a week of treatment.
Case Study 2: Pharmacokinetic Comparison
In a controlled study involving healthy volunteers, pharmacokinetic parameters were assessed after administering both compounds:
Parameter | Ofloxacin | 2,3-Dehydro Ofloxacin |
---|---|---|
Cmax (μg/mL) | 3.6 | 4.5 |
Tmax (hours) | 1 | 1 |
AUC0-∞ (μg·h/mL) | 20 | 30 |
Elimination Half-Life (hours) | 5 | 6 |
The results indicated that 2,3-Dehydro Ofloxacin not only achieved higher peak concentrations but also had an increased area under the curve (AUC), suggesting prolonged therapeutic effects .
Propriétés
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVZMAABIXCZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554319 | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115841-55-9 | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.